molecular formula C9H12O3 B1398725 Methyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1138480-98-4

Methyl 6-oxospiro[3.3]heptane-2-carboxylate

Cat. No. B1398725
M. Wt: 168.19 g/mol
InChI Key: KPVYGLFZWUGNOJ-UHFFFAOYSA-N
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Description

Methyl 6-oxospiro[3.3]heptane-2-carboxylate, also known as MOSC, is a synthetic compound that has been used in a variety of scientific research applications. MOSC is an important chemical intermediate used in the synthesis of a variety of compounds. It is also a key component of many catalytic processes and has been used to study the mechanisms of a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cycloaddition Reactions : Methyl 6-oxospiro[3.3]heptane-2-carboxylate derivatives, such as substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, are obtained through regioselective cycloaddition reactions with C-aryl- and C-carbamoylnitrones, producing a mixture of two diastereoisomers (Molchanov & Tran, 2013).

  • Bond Cleavage and Formation : Treatment with zinc in acetic acid leads to the cleavage of the N–O bond in the isoxazolidine ring of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This results in the formation of 1,3-amino alcohols and subsequent cyclization yields bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

  • Synthesis of Bifunctional Compounds : Efficient and scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, which are useful for further selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).

Applications in Drug Discovery and Design

  • Novel Amino Acids for Drug Design : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds adds to the family of sterically constrained amino acids. These are significant for chemistry, biochemistry, and drug design, offering novel structural possibilities (Radchenko et al., 2010).

  • Antibacterial Drug Development : Compounds like 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines show potent antibacterial activity against respiratory pathogens. This includes effectiveness against multidrug-resistant and quinolone-resistant strains, highlighting their potential in treating respiratory tract infections (Odagiri et al., 2013).

  • Biocatalytic Ketoreductase Applications : The biocatalytic ketoreductase-mediated reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative enables access to both enantiomers with high enantiomeric excess. This process is vital for synthesizing ester alcohol, amino acid, and amino alcohol building blocks, maintaining high enantiopurity (O'Dowd et al., 2022).

Synthetic Techniques and Molecular Structures

  • Palladium-Catalyzed Synthesis : A palladium-catalyzed decarboxylative cyclopropanation technique has been developed for synthesizing 4-oxaspiro[2.4]heptanes. This technique highlights the influence of ligands and solvents on the reaction course (Shintani et al., 2012).

  • Improved Synthesis of Bicyclic Spiro Compounds : An enhanced synthesis of 2-oxa-6-azaspiro[3.3]heptane has been reported, with its isolation as a sulfonic acid salt yielding a more stable and soluble product. This improves access to a range of reaction conditions with the spirobicyclic compound (van der Haas et al., 2017).

properties

IUPAC Name

methyl 2-oxospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVYGLFZWUGNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725524
Record name Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxospiro[3.3]heptane-2-carboxylate

CAS RN

1138480-98-4
Record name Methyl 6-oxospiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OS Olifir, AV Chernykh, AV Dobrydnev… - European journal of …, 2021 - Wiley Online Library
A convenient methodology for constructing 6,6‐difluorospiro[3.3]heptane scaffold – a conformationally restricted isoster of gem‐difluorocycloalkanes – is developed. A large array of …

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